(6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
The compound "(6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" features a hybrid heterocyclic structure with a 6-bromo-2-methylindazole core linked via a methanone bridge to a 3-(thiazol-2-yloxy)azetidine moiety. The bromine atom at position 6 of the indazole ring enhances electrophilic reactivity, while the methyl group at position 2 stabilizes the indazole conformation.
Properties
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c1-19-13(11-3-2-9(16)6-12(11)18-19)14(21)20-7-10(8-20)22-15-17-4-5-23-15/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISNYPFQZIAQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar heterocyclic moiety, have been known to target a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s worth noting that imidazole derivatives, which share structural similarities with this compound, have a broad range of chemical and biological properties, making them important in the development of new drugs.
Biochemical Pathways
Imidazole-containing compounds have been found to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties.
Pharmacokinetics
Imidazole, a similar heterocyclic moiety, is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound.
Biological Activity
The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features an indazole ring system and a thiazole moiety, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 364.25 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related indazole derivatives has shown that they can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation and survival .
Case Study:
In a xenograft model, a related compound demonstrated potent antitumor activity at low doses, suggesting that this class of compounds could be effective in cancer therapy .
Antimicrobial Activity
The thiazole-containing compounds have been reported to possess antimicrobial properties. Preliminary studies suggest that the thiazole moiety enhances the antibacterial activity of the indazole framework against various strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Research Findings:
A comparative study showed that derivatives with thiazole groups exhibited higher antimicrobial efficacy compared to their non-thiazole counterparts, indicating a synergistic effect .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, certain indazole derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: By targeting signaling pathways like PI3K/AKT/mTOR.
- Induction of Apoptosis: Through enzyme inhibition leading to programmed cell death.
- Antimicrobial Action: By disrupting cellular structures or metabolic processes in pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound is compared below with two structurally related derivatives:
Key Observations
Core Heterocycle Diversity: The indazole core in the target compound contrasts with the benzothiazole (in 4e) and coumarin (in 4) cores of analogues. Indazoles are known for hydrogen-bonding capabilities via their NH group, whereas benzothiazoles and coumarins exhibit distinct π-stacking and electron-deficient properties .
Substituent Effects :
- The 6-bromo substituent is common in all three compounds, suggesting its role in enhancing electrophilicity or binding to hydrophobic pockets. The azetidine-thiazolyloxy group in the target compound introduces a compact, polar moiety absent in the compared derivatives, which may alter solubility or target engagement .
Synthetic Strategies: Compound 4e employs alkylation with dihydroisoquinoline and 1,3-dibromopropane, while compound 4 uses a condensation reaction with ethyl acetoacetate. The target compound likely requires coupling of pre-synthesized indazole and azetidine-thiazolyloxy intermediates, reflecting modular synthetic design .
Reactivity and Functional Group Trends
- Thiazole vs.
Lumping Strategy and Property Predictions
Per , compounds with similar functional groups (e.g., bromine, heterocycles) may share physicochemical properties. However, the indazole core’s rigidity and hydrogen-bonding capacity distinguish it from benzothiazoles or coumarins, necessitating separate evaluation in drug-likeness assays (e.g., logP, solubility) .
Research Implications and Gaps
- Synthetic Challenges : The azetidine-thiazolyloxy moiety may pose synthetic hurdles due to steric hindrance, requiring optimized coupling conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
